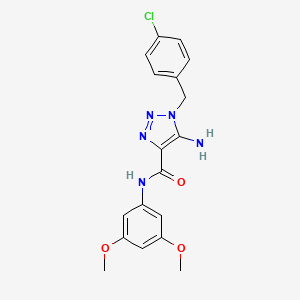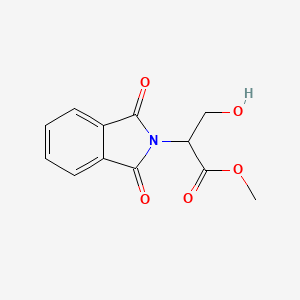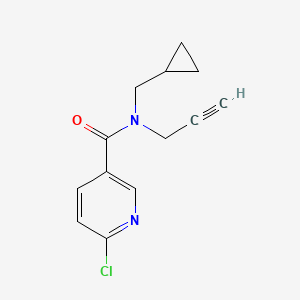
N-(3,4-difluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-difluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, also known as DCTN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCTN is a cyclopentanecarboxamide derivative that has been synthesized through a series of chemical reactions.
Scientific Research Applications
Synthesis and Characterization
- Research on thiourea derivatives, including their synthesis, spectroscopic properties, and antipathogenic activities, has been explored. These studies focus on how variations in the thiourea moiety influence biological activity, particularly against microbial strains known for biofilm growth, demonstrating the compound's potential in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Antimicrobial and Anticancer Activity
- The synthesis and biological evaluation of cyclopentenone derivatives as selective cyclooxygenase-2 inhibitors highlight the potential of these compounds in developing anti-inflammatory agents with reduced side effects. These findings could indicate similar research pathways for the compound , exploring its potential biological activities (Black et al., 1999).
Material Properties for Electronic Devices
- Studies on cyano substituted benzothiadiazole derivatives emphasize their strong electron acceptor characteristics, which alter the charge transport behavior in conjugated polymers from p-type to n-type. This research underscores the importance of specific functional groups in dictating material properties, which could be relevant for designing electronic devices (Casey et al., 2015).
properties
IUPAC Name |
N-(3,4-difluorophenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NOS/c17-12-6-5-11(10-13(12)18)19-15(20)16(7-1-2-8-16)14-4-3-9-21-14/h3-6,9-10H,1-2,7-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKUEMJHRPUIIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-morpholin-4-ylmethanone](/img/structure/B2654017.png)

![N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine](/img/structure/B2654021.png)



![5-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)-3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2654025.png)






![3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B2654040.png)